(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a carbamate group. It is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate typically involves the reaction of cyano(3-phenoxyphenyl)methyl chloride with N-(3-methylbutyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, temperature control, and product isolation is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Studied for its effects on insect physiology and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including its role as an antiparasitic agent.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Mechanism of Action
The compound exerts its effects primarily through interaction with the nervous system of insects. It targets sodium channels in nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mechanism is similar to other pyrethroid insecticides, which disrupt normal nerve function and result in the death of the pest.
Comparison with Similar Compounds
Similar Compounds
Esfenvalerate: Another synthetic pyrethroid insecticide with a similar mechanism of action.
Fenvalerate: Shares structural similarities and is used for similar applications in pest control.
Uniqueness
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Its effectiveness and stability make it a preferred choice in various applications compared to its analogs.
Properties
CAS No. |
98992-04-2 |
---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-15(2)11-12-22-20(23)25-19(14-21)16-7-6-10-18(13-16)24-17-8-4-3-5-9-17/h3-10,13,15,19H,11-12H2,1-2H3,(H,22,23) |
InChI Key |
SMSCYFAFDKESFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.